Azido-PEG3-alcohol

Description

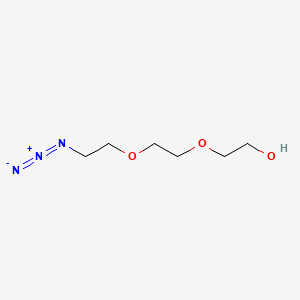

Structure

3D Structure

Properties

IUPAC Name |

2-[2-(2-azidoethoxy)ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3O3/c7-9-8-1-3-11-5-6-12-4-2-10/h10H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMNIHDBMMDOUPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCO)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50451649 | |

| Record name | 2-[2-(2-azidoethoxy)ethoxy]ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50451649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86520-52-7 | |

| Record name | 2-[2-(2-azidoethoxy)ethoxy]ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50451649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 86520-52-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Chemical structure of 2-(2-(2-azidoethoxy)ethoxy)ethan-1-ol

An In-depth Technical Guide to 2-(2-(2-azidoethoxy)ethoxy)ethan-1-ol

This guide provides a comprehensive overview of the chemical compound 2-(2-(2-azidoethoxy)ethoxy)ethan-1-ol, a heterobifunctional PEG3 linker. It is intended for researchers, scientists, and drug development professionals who utilize this molecule in bioconjugation, click chemistry, and the development of therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Chemical Identity and Properties

2-(2-(2-azidoethoxy)ethoxy)ethan-1-ol, also known as Azido-PEG3-alcohol, is a versatile chemical linker. It possesses a terminal azide (B81097) group, which can readily participate in copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC and SPAAC) reactions, and a terminal hydroxyl group, which can be further functionalized. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility in aqueous media, a valuable characteristic for biological applications.[1]

Structural Information

| Parameter | Value |

| IUPAC Name | 2-[2-(2-azidoethoxy)ethoxy]ethanol[2] |

| Synonyms | Azido-PEG3-OH, 8-Azido-3,6-dioxaoctan-1-ol[3] |

| Molecular Formula | C₆H₁₃N₃O₃[2][3] |

| SMILES | C(O)COCCOCCN=[N+]=[N-][3][4] |

| InChIKey | PMNIHDBMMDOUPD-UHFFFAOYSA-N[3][4] |

Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 175.19 g/mol | [2] |

| Appearance | Colorless to Light Yellow Liquid/Oil | [3][5] |

| CAS Number | 86520-52-7 | [2] |

| Flash Point | -33 °C (solution in tert-butyl methyl ether) | [3] |

| Storage Temperature | 2-8°C or -20°C | [3][5][6] |

| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, Methanol | [3] |

Experimental Protocols

Synthesis of 2-(2-(2-azidoethoxy)ethoxy)ethan-1-ol

The following protocol describes a common two-step synthesis route starting from diethylene glycol.

Step 1: Tosylation of Diethylene Glycol This initial step activates one of the hydroxyl groups for subsequent nucleophilic substitution.

-

Reagents:

-

Diethylene glycol (50 g)

-

Triethylamine (B128534) (34 g)

-

p-Toluenesulfonyl chloride (TsCl) (54 g)

-

Dichloromethane (B109758) (DCM) (650 ml total)

-

Anhydrous sodium sulfate (B86663)

-

-

Procedure:

-

Dissolve 50 g of diethylene glycol and 34 g of triethylamine in 500 ml of dichloromethane in a reaction vessel.

-

Separately, dissolve 54 g of p-toluenesulfonyl chloride in 150 ml of dichloromethane.

-

Cool the diethylene glycol solution in an ice bath.

-

Add the p-toluenesulfonyl chloride solution dropwise to the reaction mixture under ice bath conditions.

-

Once the addition is complete, allow the reaction to proceed at 20°C for 12 hours.

-

Monitor the reaction completion using Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with 400 ml of water.

-

Separate the organic phase and dry it with anhydrous sodium sulfate.

-

Evaporate the solvent to obtain the intermediate product, which can be purified by column chromatography.[7]

-

Step 2: Azidation The tosylated intermediate is converted to the final product by reaction with sodium azide.

-

Reagents:

-

Tosylated intermediate from Step 1 (55 g)

-

Sodium azide (18 g)

-

Ethanol (300 ml)

-

Dichloromethane (500 ml)

-

Water (200 ml)

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve the 55 g of the intermediate from Step 1 in 300 ml of ethanol.

-

Add 18 g of sodium azide to the solution.

-

Heat the mixture to 80°C and maintain for 10 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Add 200 ml of water and extract the mixture with 500 ml of dichloromethane.

-

Dry the organic phase with anhydrous sodium sulfate and evaporate the solvent to yield the final product, 2-(2-(2-azidoethoxy)ethoxy)ethan-1-ol. A typical yield is around 95%.[7]

-

Characterization Data:

-

¹H NMR (400MHz, CDCl₃): δ: 3.740-3.542 (m, 6H); 3.342 (t, J=4.8Hz, 2H); 3.026 (s, 1H).[7]

Applications in Bioconjugation

This molecule is a key reagent in "click chemistry," a set of biocompatible reactions that are rapid, specific, and high-yielding. The azide group allows for covalent ligation to molecules containing an alkyne group through a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, forming a stable triazole linkage.[1][3][8] This is a cornerstone of bioconjugation for labeling and modifying biomolecules like proteins and nucleic acids.[1][8]

Workflow for Protein Labeling via CuAAC

The following diagram illustrates a typical workflow for conjugating 2-(2-(2-azidoethoxy)ethoxy)ethan-1-ol (functionalized with a reporter molecule) to an alkyne-modified protein.

Caption: Workflow for protein bioconjugation using CuAAC click chemistry.

Safety and Handling

Hazard Identification

2-(2-(2-azidoethoxy)ethoxy)ethan-1-ol is classified as a hazardous substance.

-

GHS Hazard Statements:

Recommended Handling Precautions

-

Engineering Controls: Use only outdoors or in a well-ventilated area.[6][9]

-

Personal Protective Equipment (PPE):

-

Hygiene: Wash skin thoroughly after handling.[6]

-

Storage: Store in a well-ventilated place. Keep container tightly closed and store locked up.[6] Recommended long-term storage is at 2-8°C.[6]

-

Incompatible Materials: Strong oxidizing agents.[6]

References

- 1. 2-[2-(2-Azidoethoxy)ethoxy]ethanol [myskinrecipes.com]

- 2. 2-(2-(2-Azidoethoxy)ethoxy)ethanol | C6H13N3O3 | CID 11008438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-[2-(2-AZIDOETHOXY)ETHOXY]ETHANOL | 86520-52-7 [chemicalbook.com]

- 4. 2-[2-(2-AZIDOETHOXY)ETHOXY]ETHANOL CAS#: 86520-52-7 [m.chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. aksci.com [aksci.com]

- 7. Page loading... [guidechem.com]

- 8. Bioconjugation application notes [bionordika.fi]

- 9. echemi.com [echemi.com]

Azido-PEG3-Alcohol: A Versatile Linker for Advanced Bioconjugation and Targeted Protein Degradation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG3-alcohol is a heterobifunctional linker molecule that has gained significant traction in the fields of bioconjugation, drug delivery, and targeted protein degradation. Its unique architecture, featuring a terminal azide (B81097) group, a hydrophilic three-unit polyethylene (B3416737) glycol (PEG) spacer, and a primary alcohol, provides a versatile platform for the precise assembly of complex biomolecular constructs. This guide delves into the core physicochemical properties of this compound, its primary applications, and provides an illustrative experimental protocol for its use in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents.

Core Molecular Data

A clear understanding of the fundamental properties of this compound is essential for its effective application in research and development. The following table summarizes its key molecular and physical characteristics.

| Property | Value | Source(s) |

| Molecular Formula | C6H13N3O3 | [1][2][3][4][5] |

| Molecular Weight | 175.19 g/mol | [1][2][3][4][5] |

| CAS Number | 86520-52-7 | [1][2][3][4][5] |

| Appearance | Colorless to light yellow liquid/oil | [1][6][7] |

| Purity | Typically >95% | [2][3][8] |

| Solubility | Soluble in DMSO, water, DCM, THF, acetonitrile | [1][5][6][7] |

| Storage Conditions | -20°C for long-term storage | [1][2][5] |

Key Applications in Drug Discovery and Bioconjugation

The bifunctional nature of this compound makes it a valuable tool for a range of applications, primarily centered around the covalent linkage of different molecular entities.

Proteolysis Targeting Chimeras (PROTACs)

This compound is widely employed as a linker in the synthesis of PROTACs. PROTACs are chimeric molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG3 linker in this compound offers several advantages in PROTAC design:

-

Optimal Length and Flexibility: The three-unit PEG chain provides sufficient length and flexibility to span the distance between the target protein and the E3 ligase, facilitating the formation of a stable ternary complex, which is crucial for efficient protein degradation.

-

Enhanced Solubility: The hydrophilic nature of the PEG linker can improve the aqueous solubility of the often hydrophobic PROTAC molecule, thereby enhancing its bioavailability and cell permeability.

-

Reduced Non-specific Binding: PEGylation is known to reduce non-specific binding of molecules to proteins and cell surfaces, which can lead to improved pharmacokinetic and pharmacodynamic properties.

Bioconjugation via Click Chemistry

The azide functional group of this compound is a key participant in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This highly efficient and specific reaction allows for the covalent ligation of the azide-containing linker to a molecule bearing a terminal alkyne. This methodology is extensively used for:

-

Antibody-Drug Conjugates (ADCs): The precise attachment of cytotoxic drugs to monoclonal antibodies.

-

Fluorescent Labeling: The conjugation of fluorescent dyes to proteins, nucleic acids, or other biomolecules for imaging and tracking studies.

-

Surface Modification: The functionalization of material surfaces for various biomedical and biotechnological applications.

The hydroxyl group of this compound provides an additional site for modification, allowing for its incorporation into a wider array of molecular scaffolds and further extending its utility in complex bioconjugation strategies.

Experimental Protocols

While a specific, detailed experimental protocol for a reaction using this compound from a peer-reviewed journal was not identified in the search, a general workflow for its application in PROTAC synthesis can be outlined based on established click chemistry principles. The following is a representative, illustrative protocol for the final conjugation step in a PROTAC synthesis, where an alkyne-modified E3 ligase ligand is coupled with an azide-functionalized target protein ligand that has been prepared using a derivative of this compound.

Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for PROTAC Synthesis

Materials:

-

Alkyne-functionalized E3 ligase ligand

-

Azide-functionalized target protein ligand (prepared via modification of a precursor with an activated form of this compound)

-

Copper(II) sulfate (B86663) (CuSO4)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper-chelating ligand

-

Degassed solvent (e.g., a mixture of tert-butanol (B103910) and water, or DMSO)

-

Nitrogen or Argon gas

-

Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring

-

Silica (B1680970) gel for column chromatography purification

Procedure:

-

Preparation of Reagents:

-

Prepare stock solutions of the alkyne-functionalized E3 ligase ligand and the azide-functionalized target protein ligand in the chosen degassed solvent.

-

Prepare fresh stock solutions of copper(II) sulfate and sodium ascorbate in degassed water.

-

Prepare a stock solution of the THPTA or TBTA ligand in the reaction solvent.

-

-

Reaction Setup:

-

In a reaction vessel, dissolve the azide-functionalized target protein ligand (1 equivalent) in the degassed solvent.

-

Add the alkyne-functionalized E3 ligase ligand (typically 1.1 to 1.5 equivalents).

-

Add the copper-chelating ligand (e.g., THPTA, typically 1 equivalent relative to copper).

-

Purge the reaction mixture with nitrogen or argon for 10-15 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.

-

-

Initiation of the Click Reaction:

-

Add the copper(II) sulfate solution (typically 0.1 to 0.5 equivalents).

-

Add the sodium ascorbate solution (typically 1 to 5 equivalents) to reduce Cu(II) to the active Cu(I) catalyst.

-

-

Reaction Monitoring and Work-up:

-

Stir the reaction mixture at room temperature.

-

Monitor the progress of the reaction by TLC or LC-MS until the starting materials are consumed.

-

Once the reaction is complete, quench the reaction by adding a solution of EDTA to chelate the copper catalyst.

-

Dilute the reaction mixture with an appropriate organic solvent and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system to obtain the final PROTAC molecule.

-

Characterize the purified PROTAC by NMR, mass spectrometry, and HPLC to confirm its identity and purity.

-

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the general mechanism of action for a PROTAC and a typical experimental workflow for its synthesis and evaluation.

Caption: General mechanism of action of a PROTAC molecule.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medkoo.com [medkoo.com]

- 3. This compound - MedChem Express [bioscience.co.uk]

- 4. This compound - CD Bioparticles [cd-bioparticles.net]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 8. precisepeg.com [precisepeg.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-[2-(2-Azidoethoxy)ethoxy]ethanol (CAS Number: 86520-52-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the compound 2-[2-(2-Azidoethoxy)ethoxy]ethanol, identified by CAS number 86520-52-7. This document is intended to serve as a critical resource for professionals in research, scientific, and drug development fields, offering detailed data, experimental methodologies, and visualizations of its application in relevant biochemical pathways.

Core Physicochemical Data

2-[2-(2-Azidoethoxy)ethoxy]ethanol is a bifunctional molecule featuring a terminal azide (B81097) group and a primary alcohol.[1] Its structure incorporates a polyethylene (B3416737) glycol (PEG) spacer, which imparts hydrophilicity.[2][3] This compound is frequently utilized as a heterobifunctional crosslinker in bioconjugation and is a key component in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[4][5][6] The azide group allows for facile covalent modification via "click chemistry," a highly efficient and specific reaction, while the hydroxyl group can be further functionalized.[5][7]

Quantitative Physicochemical Properties

The following table summarizes the key quantitative physicochemical properties of 2-[2-(2-Azidoethoxy)ethoxy]ethanol. Data has been compiled from various chemical suppliers and databases.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₃N₃O₃ | [8][9] |

| Molecular Weight | 175.19 g/mol | [8][9][10] |

| Physical State | Liquid at 20°C | [10][11][12] |

| Appearance | Colorless to Light Yellow Clear Liquid | [12] |

| Boiling Point | 60 °C at 0.003 - 0.004 mmHg (hPa) | [11][12] |

| Density | 1.000 - 1.14 g/cm³ (at 20°C) | [9][12] |

| Flash Point | -33 °C (-27.4 °F) - Not applicable | [10][13] |

| Solubility | Miscible with water and most organic solvents. Slightly soluble in Chloroform. | [13][14] |

| XLogP3 (Computed) | 0.2 | [8] |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 5 | [8] |

| Rotatable Bond Count | 8 |

Experimental Protocols

While specific experimental protocols for the determination of every physicochemical property for CAS 86520-52-7 are not publicly documented in peer-reviewed literature, this section outlines standard methodologies for measuring the key properties of a liquid compound of this nature.

Determination of Boiling Point (Micro-Reflux Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For small sample volumes, a micro-boiling point determination is suitable.[10]

Apparatus:

-

Small test tube (e.g., 150mm diameter)

-

Heating block or Thiele tube with heating oil

-

Hot plate with magnetic stirring capabilities

-

Small magnetic stir bar

-

Thermometer accurate to ±0.1 °C

-

Pasteur pipette

-

Clamps and stand

Procedure:

-

Approximately 0.5 mL of the liquid sample (2-[2-(2-Azidoethoxy)ethoxy]ethanol) is transferred into the small test tube using a Pasteur pipette.

-

A small magnetic stir bar is added to the test tube to prevent bumping.[10]

-

The test tube is securely clamped within the heating block on the hot plate stirrer.

-

The thermometer is positioned so that its bulb is approximately 1 cm above the surface of the liquid.

-

The stirrer is turned on to ensure gentle and even heating.

-

The hot plate is activated to begin heating the sample.

-

The sample is observed until it begins to boil and a ring of condensing vapor (refluxing) is visible on the inner wall of the test tube.[10]

-

The thermometer bulb must be level with this reflux ring for an accurate measurement.

-

When the temperature reading on the thermometer stabilizes during gentle reflux, this temperature is recorded as the boiling point.[10]

-

The heating is stopped, and the apparatus is allowed to cool before disassembly.

Determination of Density

Density is the mass of a substance per unit volume. For a liquid, it can be determined by accurately measuring the mass of a known volume.[4][7]

Apparatus:

-

Graduated cylinder (e.g., 10 mL or 25 mL)

-

Electronic balance (readable to at least 0.01 g)

-

Thermometer

Procedure:

-

The mass of a clean, dry graduated cylinder is measured and recorded using the electronic balance. Alternatively, the balance can be tared with the empty cylinder.[7]

-

A specific volume of the liquid, for example, 5.0 mL, is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.[4]

-

The combined mass of the graduated cylinder and the liquid is measured and recorded.

-

The mass of the liquid is calculated by subtracting the mass of the empty cylinder from the combined mass.

-

The density is calculated using the formula: Density = Mass / Volume.

-

The temperature of the liquid is recorded, as density is temperature-dependent.[5]

-

The procedure can be repeated with different volumes to ensure precision and accuracy.[4]

Determination of Flash Point (Closed-Cup Method)

The flash point is the lowest temperature at which a liquid's vapors will ignite when an ignition source is present.[6][15] Given the reported low flash point, a closed-cup method like the Pensky-Martens or Tag Closed Cup tester is appropriate as it simulates conditions in a sealed container.[15][16]

Apparatus:

-

Pensky-Martens or similar closed-cup flash point tester

-

Thermometer

-

Ignition source (e.g., gas flame or electric igniter)

-

Stirrer (if required by the standard method)

Procedure:

-

The sample cup of the tester is filled with 2-[2-(2-Azidoethoxy)ethoxy]ethanol to the specified mark.

-

The lid, which houses the thermometer, stirrer, and ignition source port, is securely placed on the cup.

-

The sample is heated at a slow, constant, and specified rate (e.g., 5°C to 6°C per minute for ASTM D93).[6][15]

-

If the method requires, the sample is stirred at a specified rate.

-

At regular temperature intervals, the ignition source is applied by dipping it into the vapor space of the cup for a specified duration.

-

The flash point is the lowest temperature at which a distinct flash or ignition of the vapors is observed across the entire surface of the liquid.[15]

-

The test is conducted in a well-ventilated area or fume hood due to the flammable nature of the vapors.

Application in Bioconjugation: A Click Chemistry Workflow

The azide functionality of CAS 86520-52-7 makes it an ideal reagent for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[17] This reaction is widely used to link molecules of interest (e.g., proteins, peptides, oligonucleotides) to reporter molecules (e.g., fluorescent dyes, biotin) or to other biomolecules.[6] The workflow below illustrates a typical bioconjugation process using this compound.

Caption: Workflow for bioconjugation using click chemistry.

Signaling Pathway and Application in PROTACs

While not directly involved in a natural signaling pathway, 2-[2-(2-Azidoethoxy)ethoxy]ethanol serves as a critical linker component in the artificial pathway induced by PROTACs.[2] PROTACs are heterobifunctional molecules that simultaneously bind to a target Protein of Interest (POI) and an E3 ubiquitin ligase, inducing the ubiquitination and subsequent proteasomal degradation of the POI.[2] The PEG linker, for which CAS 86520-52-7 is a building block, connects the POI-binding ligand and the E3-binding ligand. The length and flexibility of this linker are crucial for the proper formation and stability of the ternary complex (POI-PROTAC-E3 Ligase), which is essential for efficient protein degradation.[3]

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. precisepeg.com [precisepeg.com]

- 3. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chm.uri.edu [chm.uri.edu]

- 6. oil-tester.com [oil-tester.com]

- 7. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. Flash Point - Prime Process Safety Center [primeprocesssafety.com]

- 12. broadpharm.com [broadpharm.com]

- 13. Video: Boiling Points - Procedure [jove.com]

- 14. scribd.com [scribd.com]

- 15. Flash Point Testing Methods | ASTM D56 | ASTM D93 | Dell Tech [delltech.com]

- 16. precisionlubrication.com [precisionlubrication.com]

- 17. Click chemistry - Wikipedia [en.wikipedia.org]

Solubility Profile of Azido-PEG3-alcohol in DMSO and Water: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Azido-PEG3-alcohol in two common laboratory solvents: dimethyl sulfoxide (B87167) (DMSO) and water. This document summarizes quantitative solubility data, presents detailed experimental protocols for solubility determination, and illustrates a key application of this molecule in a biochemical workflow.

Quantitative Solubility Data

This compound exhibits high solubility in both DMSO and water. The available data from multiple suppliers consistently indicates a solubility of up to 100 mg/mL in both solvents. It is important to note that achieving this concentration may necessitate the use of ultrasonication to facilitate dissolution.

For ease of comparison, the quantitative solubility data is summarized in the table below.

| Solvent | Reported Solubility | Molar Concentration (at 100 mg/mL) | Notes |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL[1][2] | 570.81 mM[1][2] | Sonication may be required.[1][2] It is recommended to use newly opened, anhydrous DMSO as hygroscopic DMSO can negatively impact solubility.[2] |

| Water | 100 mg/mL[2] | 570.81 mM[2] | Sonication may be required.[2] For use in aqueous buffers, it is advisable to first prepare a concentrated stock solution in a suitable organic solvent like DMSO.[3] |

Experimental Protocols

While specific experimental data for the solubility determination of this compound is not publicly available, a standard and reliable method for determining the equilibrium solubility of a small molecule is the shake-flask method . The following protocol is a generalized procedure that can be adapted for this purpose.

Protocol: Equilibrium Solubility Determination by Shake-Flask Method

Objective: To determine the maximum concentration of this compound that can be dissolved in DMSO and water at a specific temperature to reach equilibrium.

Materials:

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Deionized or distilled water

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Analytical balance

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of vials containing a known volume of either DMSO or water. The amount of solid added should be more than what is expected to dissolve to ensure that a solid phase remains in equilibrium with the solution.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C).

-

Allow the mixtures to agitate for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The solution should be in constant contact with the excess solid.

-

-

Phase Separation:

-

After the equilibration period, remove the vials and let them stand to allow the undissolved solid to settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.

-

-

Sample Collection and Filtration:

-

Carefully withdraw a known volume of the supernatant using a pipette, being cautious not to disturb the solid pellet.

-

Filter the collected supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining micro-particles. This step is crucial to prevent artificially high concentration measurements.

-

-

Quantification:

-

Dilute the clear filtrate with an appropriate solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the concentration of this compound in the diluted filtrate using a validated analytical method such as HPLC or UV-Vis spectroscopy. A standard calibration curve of this compound of known concentrations must be prepared to accurately quantify the solute concentration.

-

-

Data Reporting:

-

Calculate the solubility of this compound in mg/mL or mM based on the measured concentration of the saturated solution and the dilution factor used.

-

Application Workflow: PROTAC Synthesis via Click Chemistry

This compound is a valuable bifunctional linker commonly employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its azide (B81097) group allows for a highly specific and efficient "click chemistry" reaction with an alkyne-modified molecule, while the terminal alcohol can be further functionalized. The following diagram illustrates a generalized workflow for the synthesis of a PROTAC using this compound.

References

An In-depth Technical Guide to Monodisperse PEG Linkers in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction to Monodisperse PEG Linkers in Bioconjugation

Polyethylene glycol (PEG) linkers are indispensable tools in the field of bioconjugation, serving as flexible, biocompatible spacers to connect molecules.[1] The process of covalently attaching PEG chains to therapeutic molecules, known as PEGylation, is a well-established strategy to enhance their pharmacological properties.[2][3] These linkers are synthetic polymers composed of repeating ethylene (B1197577) oxide units and are valued for their water solubility, low toxicity, and minimal immunogenicity.[1][4]

Monodisperse vs. Polydisperse PEG Linkers: The Core Distinction

The fundamental difference between PEG linkers lies in their molecular weight distribution.[5]

-

Monodisperse PEGs are single, pure compounds with a precisely defined molecular weight and a Polydispersity Index (PDI) of 1.[5][6][7] They consist of a specific, exact number of ethylene glycol units.[4][8]

-

Polydisperse PEGs are heterogeneous mixtures of polymer chains with a range of molecular weights, characterized by an average molecular weight and a PDI greater than 1.[5][9][10]

This distinction arises from their synthesis methods. Polydisperse PEGs are produced through the polymerization of ethylene oxide, resulting in a statistical distribution of chain lengths.[11][12] In contrast, monodisperse PEGs are constructed via a controlled, stepwise synthesis that allows for the precise addition of single ethylene glycol units, ensuring a homogeneous final product.[5][13]

Advantages of Monodisperse PEG Linkers in Drug Development

The homogeneity of monodisperse PEG linkers offers significant advantages in the development of therapeutics, particularly for complex biologics like antibody-drug conjugates (ADCs).[6][7]

-

Homogeneity and Purity : Results in a single, well-defined molecular entity, which simplifies characterization, ensures batch-to-batch consistency, and is beneficial for regulatory registration.[5][7][11]

-

Predictable Pharmacokinetics : The uniform size leads to more predictable absorption, distribution, metabolism, and excretion (ADME) profiles and an extended circulation half-life.[5][14]

-

Improved Safety Profile : Reduces the risk of generating anti-PEG antibodies and lowers the potential for off-target effects associated with heterogeneous mixtures.[5][6]

-

Precise Structure-Activity Relationship (SAR) Studies : Enables the fine-tuning of linker length to optimize drug efficacy and delivery.[5]

-

Enhanced Solubility and Stability : The hydrophilic nature of the PEG chain increases the solubility of hydrophobic payloads and can create a protective shield, increasing stability and preventing aggregation.[12][15]

Physicochemical Properties and Characterization

The choice between monodisperse and polydisperse PEG linkers has a significant impact on the physicochemical properties of the resulting bioconjugate.

Table 1: Comparative Physicochemical Properties of Monodisperse vs. Polydisperse PEG Linkers

| Property | Monodisperse PEG Linkers | Polydisperse PEG Linkers |

| Molecular Weight | Single, defined molecular weight[8][9] | Average molecular weight with a distribution[9][10] |

| Polydispersity Index (PDI) | PDI = 1[5][7] | PDI > 1[5] |

| Purity | High (typically >95%)[12] | Contains a mixture of different chain lengths[11] |

| Characterization | Simplified, single peak in analysis[11] | Complex, requires analysis of distribution[11] |

| Batch-to-Batch Consistency | High[5][7] | Variable[7] |

| Regulatory Approval | Favorable due to defined structure[11] | Established precedent in many drugs[1] |

Characterization Techniques

Accurate characterization of PEGylated bioconjugates is crucial for quality control and regulatory approval.[9][16]

-

High-Performance Liquid Chromatography (HPLC) : Techniques like Size-Exclusion Chromatography (SEC) and Reversed-Phase HPLC (RP-HPLC) are used to separate the PEGylated conjugate from unreacted protein and free PEG, and to assess purity.[9][17]

-

Mass Spectrometry (MS) : ESI-MS and MALDI-TOF MS are powerful tools for determining the precise molecular weight of the conjugate, confirming the degree of PEGylation (the number of PEG chains attached), and identifying the sites of modification.[9][10][11] The use of monodisperse PEGs greatly simplifies the interpretation of mass spectra.[10]

Applications in Bioconjugation

Monodisperse PEG linkers are increasingly favored in the development of sophisticated therapeutics where precision is paramount.

Antibody-Drug Conjugates (ADCs)

ADCs are targeted therapies that use a monoclonal antibody to deliver a potent cytotoxic payload to cancer cells.[7][18] Monodisperse PEG linkers play a critical role in ADC design:

-

Improving Solubility : They counteract the hydrophobicity of many potent drug payloads, allowing for higher drug-to-antibody ratios (DARs) without causing aggregation.[15][19]

-

Enhancing Stability : The PEG chain can shield the payload, improving the stability of the ADC in circulation.[12]

-

Optimizing Pharmacokinetics : By increasing the ADC's size and hydrophilicity, PEG linkers prolong its half-life and improve tumor accumulation.[19][20]

The length of the PEG chain is a critical parameter that must be optimized. Studies have shown that increasing PEG linker length can lead to increased plasma and tumor exposures, resulting in enhanced efficacy.[20]

Table 2: Impact of Monodisperse PEG Linker Length on ADC Properties (Illustrative Data)

| PEG Linker Length (units) | In Vitro Cytotoxicity (IC50) | Plasma Half-Life (t½) | In Vivo Efficacy (Tumor Growth Inhibition) |

| 0 (No PEG) | +++ | + | + |

| 4 | ++ | ++ | ++ |

| 8 | ++ | +++ | +++ |

| 12 | + | +++ | +++ |

| 24 | + | ++++ | +++ |

| (Data synthesized from preclinical studies; exact values are context-dependent on the specific antibody, payload, and tumor model.[9][16][20]) |

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of target proteins. The linker connecting the target-binding and E3 ligase-binding moieties is crucial for efficacy. Monodisperse PEG linkers provide precise control over linker length, which is essential for optimal ternary complex formation between the target protein and the E3 ligase.[1][5]

Experimental Workflows and Protocols

The following diagrams and protocols provide detailed methodologies for the synthesis and application of monodisperse PEG linkers in bioconjugation.

General Workflow for ADC Development

The development of an ADC using a monodisperse PEG linker is a multi-step process requiring careful optimization at each stage.

Caption: A generalized workflow for the development of an Antibody-Drug Conjugate (ADC).

Protocol: Bioconjugation using Thiol-Reactive PEG-Maleimide

This protocol describes the conjugation of a PEG-maleimide linker to a protein containing free sulfhydryl groups (cysteines).

Materials:

-

Thiol-containing protein (e.g., antibody with reduced cysteines)

-

Monodisperse PEG-Maleimide reagent

-

Thiol-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 6.5-7.5

-

Reducing agent (e.g., TCEP), if needed to reduce disulfide bonds

-

Desalting column or dialysis cassette for purification

Procedure:

-

Protein Preparation: Dissolve the protein in a thiol-free buffer at a concentration of 1-10 mg/mL. If disulfide bonds need to be reduced, treat the protein with a 10-100 fold molar excess of TCEP for 30 minutes at room temperature, then remove the TCEP using a desalting column.[21]

-

PEG-Maleimide Preparation: Immediately before use, dissolve the PEG-Maleimide reagent in a suitable solvent (e.g., DMSO or DMF) to create a stock solution (e.g., 10 mM).

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the PEG-Maleimide solution to the protein solution while gently stirring.[13][22]

-

Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.[13][22]

-

Purification: Remove unreacted PEG-Maleimide and byproducts by size-exclusion chromatography (SEC) or dialysis against an appropriate buffer.[13]

-

Characterization: Analyze the purified conjugate using SDS-PAGE to observe the mass shift, SEC to assess purity and aggregation, and Mass Spectrometry to confirm the molecular weight of the final product.

Protocol: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines a copper-free click chemistry reaction between an azide-modified protein and a BCN-functionalized monodisperse PEG linker.

Materials:

-

Azide-modified protein, purified and in an amine-free buffer (e.g., PBS, pH 7.4)

-

BCN-PEG-alkyne (or other BCN-functionalized PEG linker)

-

Anhydrous DMSO or DMF

-

Desalting column or dialysis cassette

Procedure:

-

Reagent Preparation: Allow the BCN-PEG reagent vial to warm to room temperature. Prepare a stock solution (e.g., 10 mM) in anhydrous DMSO.[17]

-

Reaction Setup: In a reaction vessel, add the azide-modified protein solution.

-

Initiate Reaction: Add a 2- to 4-fold molar excess of the BCN-PEG stock solution to the protein. Ensure the final concentration of DMSO is below 5% (v/v) to maintain protein stability.[17]

-

Incubation: Gently mix and incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours. Reaction progress can be monitored by LC-MS.[17]

-

Purification: Once the reaction is complete, purify the conjugate to remove excess BCN-PEG reagent using a desalting column or dialysis.[5]

-

Characterization: Confirm successful conjugation using ESI-MS to identify the increased molecular weight of the product and SDS-PAGE to observe a band shift.[17]

Impact on Signaling Pathways

By altering the delivery, stability, and targeting of therapeutic molecules, PEGylated bioconjugates can profoundly impact cellular signaling pathways.

ADC-Mediated Disruption of Cancer Cell Signaling

ADCs are designed to internalize upon binding to a cell surface receptor and release their cytotoxic payload, which then interferes with critical signaling pathways to induce cell death.

Caption: Mechanism of action for an ADC targeting a surface receptor to induce apoptosis.

Modulation of the NF-κB Signaling Pathway

PEGylated nanoparticles have been shown to influence inflammatory responses, in part by modulating the NF-κB signaling pathway. This pathway is a key regulator of immune responses, and its inhibition can have therapeutic effects.

Caption: A simplified diagram of the NF-κB pathway and a potential point of inhibition.

Conclusion

Monodisperse PEG linkers represent a significant advancement in bioconjugation, offering a level of precision and control that is unattainable with traditional polydisperse polymers. Their defined structure simplifies the manufacturing and characterization of complex biologics, leading to more homogeneous products with predictable pharmacokinetic and safety profiles. For researchers and drug developers, the ability to fine-tune linker length and chemistry provides a powerful tool to optimize the therapeutic index of next-generation bioconjugates, from antibody-drug conjugates to targeted protein degraders. As the demand for more sophisticated and precisely engineered therapeutics grows, the role of monodisperse PEG linkers will undoubtedly continue to expand.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Assessment of Polyethylene Glycol-Coated Gold Nanoparticle Toxicity and Inflammation In Vivo Using NF-κB Reporter Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. PEGylated nanoparticles interact with macrophages independently of immune response factors and trigger a non-phagocytic, low-inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. adcreview.com [adcreview.com]

- 9. benchchem.com [benchchem.com]

- 10. Monodispersed and Polydispersed PEG | BroadPharm [broadpharm.com]

- 11. benchchem.com [benchchem.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. broadpharm.com [broadpharm.com]

- 14. Pharmacokinetic and biodistribution properties of poly(ethylene glycol)-protein conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. labinsights.nl [labinsights.nl]

- 20. aacrjournals.org [aacrjournals.org]

- 21. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

- 22. broadpharm.com [broadpharm.com]

The Pivotal Role of the Azide Group in Bioorthogonal Click Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of bioorthogonal chemistry has revolutionized the study of biological systems, enabling the precise chemical modification of biomolecules in their native environments. At the heart of this revolution lies the "click chemistry" concept, a set of reactions that are rapid, selective, and high-yielding. Within this powerful toolkit, the azide (B81097) functional group has emerged as a cornerstone, prized for its unique combination of stability, small size, and exquisite reactivity in bioorthogonal transformations. This technical guide provides a comprehensive exploration of the azide group's central role in the two most prominent click chemistry reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Core Principles: Why the Azide?

The utility of the azide group (N₃) in bioorthogonal chemistry stems from a confluence of favorable chemical and physical properties:

-

Bioorthogonality: The azide group is virtually absent in biological systems.[1][2] This inertness to native biochemical processes ensures that reactions involving azides are highly selective and do not interfere with cellular functions.[3][4]

-

Small Size: The compact nature of the azide group allows it to be incorporated into a wide range of biomolecules, including amino acids, sugars, and nucleotides, with minimal steric perturbation to the parent molecule's structure and function.[1][]

-

Stability: Azides are stable in aqueous environments and across a broad pH range (pH 4-12), a critical requirement for reactions conducted under physiological conditions.[6][7]

-

Favorable Reactivity: Despite its stability, the azide group possesses a unique reactivity profile that allows it to participate in highly efficient cycloaddition reactions with alkynes, forming a stable triazole linkage.[3][8]

Key Reactions in Bioorthogonal Chemistry

The versatility of the azide group is showcased in two primary click chemistry reactions that have become indispensable tools in chemical biology and drug development.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regioselective 1,3-dipolar cycloaddition between a terminal alkyne and an azide, catalyzed by a copper(I) species.[8][9] This reaction is renowned for its exceptional reliability and high yields, exclusively forming the 1,4-disubstituted triazole isomer.[10] The copper(I) catalyst plays a crucial role in lowering the activation energy of the reaction, allowing it to proceed rapidly at room temperature.[6][7]

Reaction Mechanism: The generally accepted mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise manner to form the triazole product.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

A significant advancement in bioorthogonal chemistry was the development of SPAAC, which circumvents the need for a potentially cytotoxic copper catalyst.[11][] This reaction utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which possesses significant ring strain.[13] This inherent strain energy is released upon reaction with an azide, driving the [3+2] cycloaddition forward rapidly at physiological temperatures.[14][15]

Reaction Mechanism: SPAAC is a metal-free 1,3-dipolar cycloaddition. The high reactivity is driven by the release of ring strain in the cyclooctyne upon forming the more stable triazole ring.

Quantitative Data on Reaction Kinetics

The efficiency of bioorthogonal reactions is a critical factor in their application. The second-order rate constants for CuAAC and SPAAC highlight their rapid kinetics, which are essential for achieving significant product formation at the low concentrations typical in biological systems.

| Reaction Type | Reactants | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference(s) |

| CuAAC | Terminal Alkyne + Azide | 10² - 10³ | [16] |

| SPAAC | BCN + Benzyl Azide | ~0.3 | [17] |

| SPAAC | DBCO + Benzyl Azide | ~0.9 | [17] |

| SPAAC | DIBO + Benzyl Azide | ~0.1 | [13] |

Note: Rate constants can vary depending on the specific reactants, solvent, and temperature.

Detailed Experimental Protocols

The following are generalized protocols for performing CuAAC and SPAAC reactions for the labeling of biomolecules.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling

This protocol describes the labeling of a protein containing a terminal alkyne with an azide-functionalized fluorescent dye.

Materials:

-

Alkyne-modified protein (1-5 mg/mL in a suitable buffer, e.g., phosphate (B84403) buffer, pH 7.4)

-

Azide-functionalized fluorescent dye (10 mM stock in DMSO)

-

Copper(II) sulfate (B86663) (CuSO₄) (20 mM in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (50 mM in water)[18]

-

Sodium ascorbate (B8700270) (100 mM in water, freshly prepared)

Procedure:

-

Prepare the Reaction Mixture: In a microcentrifuge tube, combine the alkyne-modified protein solution with the azide-functionalized dye. A 5-10 fold molar excess of the azide dye over the protein is recommended.[19]

-

Prepare the Catalyst Premix: In a separate tube, mix the CuSO₄ and THPTA solutions in a 1:5 molar ratio.[19] For example, mix 2.5 µL of 20 mM CuSO₄ with 5.0 µL of 50 mM THPTA. Let this mixture stand for 2-3 minutes.

-

Add the Catalyst: Add the catalyst premix to the protein-azide mixture. The final concentration of CuSO₄ is typically in the range of 50-250 µM.[20]

-

Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 5 mM.[20]

-

Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours.

-

Purification: Remove the excess reagents and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.

-

Analysis: Confirm the conjugation by SDS-PAGE with fluorescence imaging and/or mass spectrometry.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Labeling

This protocol outlines the labeling of azide-modified glycans on the surface of live cells with a DBCO-functionalized fluorophore.

Materials:

-

Cells with azide-modified surface glycans (e.g., after metabolic labeling with an azido (B1232118) sugar)

-

DBCO-functionalized fluorophore (1 mM stock in DMSO)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Preparation: Culture cells to the desired confluency. If metabolic labeling was performed, wash the cells with PBS to remove any un-incorporated azido sugars.

-

Labeling: Dilute the DBCO-fluorophore stock solution in pre-warmed cell culture medium to the desired final concentration (typically 10-50 µM).

-

Incubation: Remove the existing medium from the cells and add the labeling medium containing the DBCO-fluorophore. Incubate the cells at 37°C for 30-60 minutes.

-

Washing: Remove the labeling medium and wash the cells three times with PBS to remove any unreacted DBCO-fluorophore.

-

Analysis: The labeled cells can now be visualized by fluorescence microscopy or analyzed by flow cytometry.

Applications in Drug Development

The unique characteristics of the azide group and the efficiency of click chemistry have made them invaluable in various stages of drug discovery and development:

-

Target Identification and Validation: Azide-alkyne click chemistry is widely used to create probes for activity-based protein profiling (ABPP), enabling the identification of novel drug targets.[21]

-

Lead Optimization: The modular nature of click chemistry allows for the rapid synthesis of compound libraries for structure-activity relationship (SAR) studies.[22]

-

Drug Delivery and Targeting: Bioorthogonal click chemistry enables the conjugation of drugs to targeting moieties such as antibodies or nanoparticles, leading to site-specific drug delivery and reduced off-target effects.[23][24]

-

In Vivo Imaging: The biocompatibility of SPAAC has made it a powerful tool for in vivo imaging of drug distribution and target engagement.[24]

Conclusion

The azide group, with its distinctive combination of stability, small size, and bioorthogonal reactivity, is a central player in the field of click chemistry. Its application in both CuAAC and SPAAC has provided researchers with a robust and versatile toolkit for the precise chemical modification of biomolecules in complex biological systems. For professionals in drug development, the azide group and its associated click reactions offer powerful strategies for target identification, lead optimization, and the creation of targeted therapeutics. As the field of bioorthogonal chemistry continues to evolve, the fundamental role of the azide group is certain to endure, driving further innovation in our ability to probe and manipulate the chemistry of life.

References

- 1. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]

- 2. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 6. Click Chemistry [organic-chemistry.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 9. bioclone.net [bioclone.net]

- 10. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]

- 14. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. broadpharm.com [broadpharm.com]

- 19. static.igem.wiki [static.igem.wiki]

- 20. jenabioscience.com [jenabioscience.com]

- 21. A Brief Introduction to Click Chemistry and Bioorthogonal Chemistry | Aurigene Pharmaceutical Services [aurigeneservices.com]

- 22. Alkyne-Azide “Click” Chemistry in Designing Nanocarriers for Applications in Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Applications of Bioorthogonal Chemistry in Tumor-Targeted Drug Discovery. | Semantic Scholar [semanticscholar.org]

- 24. jocpr.com [jocpr.com]

The Role of PEG3 Spacers in Biomolecule Modification: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a cornerstone of modern bioconjugation and drug delivery. Among the various PEG structures utilized, short, discrete PEG spacers, such as triethylene glycol (PEG3), have emerged as critical tools for the precise modification of biomolecules. This technical guide provides a comprehensive overview of the function of PEG3 spacers in the modification of proteins, peptides, oligonucleotides, and in the construction of advanced therapeutic modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). We delve into the physicochemical properties conferred by PEG3 spacers, including enhanced solubility, reduced steric hindrance, and minimized immunogenicity. This guide also presents detailed experimental protocols for common bioconjugation reactions involving PEG3 spacers and summarizes key quantitative data to aid in the rational design of modified biomolecules.

Introduction: The Significance of PEGylation in Bioconjugation

The therapeutic potential of biomolecules such as proteins, peptides, and oligonucleotides is often limited by inherent challenges including poor solubility, rapid in vivo clearance, and immunogenicity.[1][2] PEGylation has become a widely adopted strategy to overcome these limitations.[2][3] By attaching PEG chains, the hydrodynamic radius of the biomolecule is increased, which can shield it from proteolytic degradation and reduce renal clearance, thereby extending its circulation half-life.[1][3]

While long, polydisperse PEG chains are often used to achieve these effects, short, monodisperse PEG spacers like PEG3 offer distinct advantages in applications where precise control over linker length and composition is paramount.[4][5] A PEG3 spacer consists of three repeating ethylene (B1197577) glycol units, providing a flexible, hydrophilic linker of a defined length.[5] This precision is particularly crucial in the design of complex biomolecular constructs where the spatial orientation of different components can significantly impact biological activity.[4][6]

Core Functions and Physicochemical Properties of PEG3 Spacers

The incorporation of a PEG3 spacer into a biomolecule imparts several beneficial physicochemical properties that are critical for therapeutic applications.

Enhanced Solubility

One of the most significant advantages of PEGylation is the enhancement of solubility, particularly for hydrophobic biomolecules.[3][7] The hydrophilic nature of the ethylene glycol units in the PEG3 spacer can disrupt intermolecular aggregation and increase the overall water solubility of the conjugate.[7] This is a critical factor in drug formulation and delivery, as poor solubility can hinder administration and bioavailability.

Reduction of Steric Hindrance

In complex bioconjugates with multiple functional domains, such as ADCs or PROTACs, steric hindrance can impede the interaction of the individual components with their respective targets.[8] The flexible nature of the PEG3 spacer provides a physical separation between the conjugated moieties, allowing them to adopt optimal conformations for binding and biological activity.[9]

Minimized Immunogenicity

The immune system can recognize therapeutic biomolecules as foreign, leading to the production of anti-drug antibodies (ADAs).[10][11] This can result in reduced efficacy and potential adverse effects. The PEG3 spacer can "shield" antigenic epitopes on the biomolecule's surface, reducing its recognition by the immune system and thereby lowering its immunogenic potential.[1][12]

Applications of PEG3 Spacers in Biomolecule Modification

The versatile properties of PEG3 spacers have led to their widespread use in the modification of various classes of biomolecules for research and therapeutic purposes.

Protein and Peptide Modification

PEGylation is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins and peptides.[1][3] The attachment of a PEG3 spacer can enhance their stability, solubility, and in vivo circulation time.[1][2]

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug.[13][14][15] The linker connecting the antibody and the drug is a critical component of ADC design, influencing its stability, pharmacokinetics, and efficacy.[13][15] PEG3 spacers are often incorporated into ADC linkers to enhance the solubility of the hydrophobic drug payload and to provide sufficient spacing between the antibody and the drug to avoid interfering with antigen binding.[9]

Logical Relationship: Role of PEG3 Spacer in ADC Efficacy

Caption: Logical flow demonstrating how a PEG3 spacer enhances ADC efficacy.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase.[4][7] A PROTAC consists of a ligand for the target protein and a ligand for an E3 ligase, connected by a linker.[8] The length and composition of this linker are critical for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[4][6] PEG3 spacers are frequently used in PROTAC linkers to provide the necessary flexibility and hydrophilicity to facilitate optimal ternary complex formation and to improve the overall physicochemical properties of the PROTAC molecule.[7][16]

Signaling Pathway: PROTAC Mechanism of Action

Caption: The role of a PEG3-containing PROTAC in mediating protein degradation.

Oligonucleotide Modification

Therapeutic oligonucleotides, such as antisense oligonucleotides and siRNAs, can also benefit from PEGylation.[17][18] The attachment of a PEG3 spacer can improve their solubility, stability against nucleases, and pharmacokinetic profile.[17] Furthermore, PEG3 spacers can be used to attach functional moieties, such as targeting ligands or fluorescent dyes, to oligonucleotides without compromising their hybridization properties.[5]

Quantitative Data on the Impact of PEG3 Spacers

The following tables summarize quantitative data on the effects of PEGylation on various biomolecule properties. While data specifically for PEG3 spacers is limited, the provided information for short-chain PEGs offers a strong indication of the expected impact.

Table 1: Effect of PEGylation on Biomolecule Solubility

| Biomolecule | PEG Spacer | Fold Increase in Solubility | Reference(s) |

| Hydrophobic Peptide | Short-chain PEG | ~10-fold | [7] |

| Small Molecule Drug | PEG Linker | Significantly Increased | [] |

| Protein | PEGylation | Prevents Aggregation | [20] |

Table 2: Impact of PEGylation on Pharmacokinetics

| Biomolecule | PEG Spacer | Parameter | Change | Reference(s) |

| Antibody-Drug Conjugate | PEG Linker | Half-life | Increased | [13][15] |

| Therapeutic Protein | PEGylation | Renal Clearance | Decreased | [1][3] |

| PROTAC | PEG Linker | Bioavailability | Improved | [16][21] |

Table 3: Influence of PEGylation on Immunogenicity

| Biomolecule | PEG Spacer | Effect on Immunogenicity | Method of Assessment | Reference(s) |

| Therapeutic Protein | PEGylation | Reduced ADA formation | ELISA, SPR | [10][11][22] |

| Bioconjugate | PEG Linker | Masking of epitopes | In silico, T-cell proliferation assays | [23] |

| PEGylated Drug | PEGylation | Can induce anti-PEG antibodies | Immunoassays | [12][24][25] |

Experimental Protocols

This section provides detailed methodologies for common bioconjugation reactions involving PEG3 spacers.

Protocol for Amine-Reactive PEGylation using an NHS-PEG3-Ester

This protocol describes the conjugation of an N-hydroxysuccinimide (NHS)-activated PEG3 spacer to primary amines (e.g., lysine (B10760008) residues) on a protein.

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

-

NHS-PEG3-Ester

-

Anhydrous DMSO or DMF

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis cassette for purification

Experimental Workflow: Amine-Reactive PEGylation

Caption: Step-by-step workflow for protein PEGylation using an NHS-PEG3-ester.

Procedure:

-

Protein Preparation: Prepare a solution of the protein of interest at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.0).

-

NHS-PEG3-Ester Preparation: Immediately before use, dissolve the NHS-PEG3-ester in anhydrous DMSO or DMF to a concentration of 10 mM.

-

Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved NHS-PEG3-ester to the protein solution. The final concentration of the organic solvent should not exceed 10% (v/v) to prevent protein denaturation.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle stirring.

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.

-

Purification: Remove excess, unreacted PEG reagent and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer.

-

Characterization: Analyze the purified PEGylated protein by SDS-PAGE to confirm the increase in molecular weight and by mass spectrometry to determine the degree of PEGylation.

Protocol for Thiol-Reactive PEGylation using a Maleimide-PEG3-Linker

This protocol outlines the conjugation of a maleimide-activated PEG3 spacer to free sulfhydryl groups (e.g., cysteine residues) on a peptide or protein.

Materials:

-

Peptide or protein with a free thiol group

-

Maleimide-PEG3-Linker

-

Anhydrous DMSO or DMF

-

Reaction buffer (e.g., PBS, pH 6.5-7.5, containing EDTA)

-

Reducing agent (optional, e.g., TCEP)

-

Quenching reagent (e.g., free cysteine or β-mercaptoethanol)

-

Purification system (e.g., HPLC)

Procedure:

-

Peptide/Protein Preparation: Dissolve the thiol-containing biomolecule in the reaction buffer. If the thiol is in a disulfide bond, it may need to be reduced first using a reducing agent like TCEP, followed by removal of the reducing agent.

-

Maleimide-PEG3-Linker Preparation: Dissolve the Maleimide-PEG3-Linker in anhydrous DMSO or DMF to a concentration of 10-20 mM immediately before use.

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the maleimide-PEG3 solution to the peptide/protein solution.

-

Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of the thiol.

-

Quenching: Quench any unreacted maleimide (B117702) groups by adding a small excess of a thiol-containing reagent like free cysteine.

-

Purification: Purify the PEGylated product using reverse-phase HPLC for peptides or size-exclusion chromatography for proteins.

-

Characterization: Confirm the identity and purity of the final conjugate by mass spectrometry.

Protocol for "Click Chemistry" using an Azido-PEG3-Linker

This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate an azido-PEG3-modified biomolecule to an alkyne-containing molecule.

Materials:

-

Azido-PEG3-modified biomolecule

-

Alkyne-containing molecule

-

Copper(I) source (e.g., copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate, or a Cu(I) complex)

-

Copper ligand (e.g., TBTA)

-

Reaction buffer (e.g., PBS or Tris buffer)

-

Purification system

Procedure:

-

Reagent Preparation: Prepare stock solutions of the azido- and alkyne-containing molecules in a suitable solvent. Prepare fresh solutions of the copper catalyst and ligand.

-

Reaction Setup: In a reaction vessel, combine the azido-modified biomolecule and the alkyne-containing molecule in the reaction buffer.

-

Initiation of "Click" Reaction: Add the copper catalyst and ligand to the reaction mixture to initiate the cycloaddition. The reaction is typically performed at room temperature.

-

Incubation: Allow the reaction to proceed for 1-4 hours, or until completion as monitored by an appropriate analytical technique (e.g., LC-MS).

-

Purification: Purify the "clicked" product to remove the copper catalyst and unreacted starting materials using a suitable chromatography method.

-

Characterization: Analyze the final product by mass spectrometry to confirm successful conjugation.

Conclusion

PEG3 spacers are indispensable tools in the field of biomolecule modification, offering a versatile and precise means to enhance the therapeutic properties of a wide range of biomolecules. Their ability to improve solubility, reduce steric hindrance, and minimize immunogenicity has been instrumental in the development of advanced therapeutics, including ADCs and PROTACs. The detailed experimental protocols provided in this guide serve as a practical resource for researchers and scientists seeking to leverage the benefits of PEG3 spacers in their work. As the demand for more sophisticated and targeted therapies continues to grow, the rational design and application of well-defined linkers like PEG3 will undoubtedly play an increasingly critical role in the future of drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 3. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. idtdna.com [idtdna.com]

- 6. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. precisepeg.com [precisepeg.com]

- 8. The Essential Role of Linkers in PROTACs [axispharm.com]

- 9. Advanced Antibody-Drug Conjugates Design: Innovation in Linker Chemistry and Site-Specific Conjugation Technologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Immunogenicity of antibody drug conjugates: bioanalytical methods and monitoring strategy for a novel therapeutic modality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Immunogenicity of Antibody Drug Conjugates: Bioanalytical Methods and Monitoring Strategy for a Novel Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. aacrjournals.org [aacrjournals.org]

- 15. discovery.researcher.life [discovery.researcher.life]

- 16. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

- 17. PEGylation of therapeutic oligonucletides: From linear to highly branched PEG architectures - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Spacer Modified Oligonucleotide, Spacer Modification Oligo Synthesis [biosyn.com]

- 20. Quantitative Evaluation of Protein Solubility in Aqueous Solutions by PEG-Induced Liquid-Liquid Phase Separation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 22. Immunogenicity Analysis of ADCs - Creative Proteomics [creative-proteomics.com]

- 23. abzena.com [abzena.com]

- 24. researchgate.net [researchgate.net]

- 25. scienceopen.com [scienceopen.com]

Storage and stability guidelines for Azido-PEG3-alcohol

An In-depth Technical Guide to the Storage and Stability of Azido-PEG3-alcohol

For researchers, scientists, and drug development professionals, the proper handling and storage of reagents are paramount to ensure experimental reproducibility and the integrity of results. This guide provides a comprehensive overview of the storage and stability guidelines for this compound, a commonly used heterobifunctional linker in bioconjugation, click chemistry, and proteomics.

Overview of this compound

This compound is a polyethylene (B3416737) glycol (PEG) derivative featuring a terminal azide (B81097) group and a hydroxyl group. The hydrophilic PEG spacer enhances solubility in aqueous media, a critical attribute for biological applications.[1][2] The azide functionality allows for covalent ligation with alkyne-containing molecules through copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition, forming a stable triazole linkage.[3][4][5][6] The terminal hydroxyl group offers a site for further chemical modification.[1][2][4]

Chemical Structure:

Caption: Chemical structure of this compound.

Storage and Handling Guidelines

Proper storage is crucial to maintain the stability and reactivity of this compound. The following tables summarize the recommended conditions based on supplier data sheets.

Storage of Neat Compound

| Parameter | Recommendation | Source(s) |

| Short-Term Storage | 0 - 4 °C (days to weeks) | [1] |

| Long-Term Storage | -20 °C (months to years) | [1][4] |

| Atmosphere | Store under an inert gas (e.g., Argon) | [7] |

| Light | Protect from light; store in the dark. | [1][7][8] |

| Moisture | Keep container tightly sealed in a dry environment. Avoid contact with moisture. | [7][8] |

Storage of Stock Solutions

| Parameter | Recommendation | Source(s) |

| -20 °C | Stable for up to 1 month. | [3] |

| -80 °C | Stable for up to 6 months. | [3] |

| Solvents | Commonly dissolved in DMSO, DMF, THF, acetonitrile, or DCM. | [1][5][9] |

| Aqueous Solutions | If using water, prepare fresh, filter-sterilize (0.22 µm), and use promptly. | [3] |

Stability Profile

This compound is generally stable when stored correctly. Most suppliers indicate that the product is stable enough for shipping at ambient temperatures for a few weeks.[1] A shelf life of over three years is suggested if the compound is stored properly.[1]

Key factors influencing stability include:

-

Temperature: Elevated temperatures can lead to degradation. Long-term storage should be at -20°C.

-

Light: The compound is noted to be light-sensitive, which can potentially lead to decomposition.[7]

-

Moisture: Contact with moisture should be avoided.[7]

-

Incompatible Materials: While specific incompatibilities are not extensively detailed in public literature, azides, in general, can react energetically with certain metals, strong oxidizing agents, and strong acids.

Safety and Handling Precautions

It is essential to handle this compound in a well-ventilated area and to use appropriate personal protective equipment (PPE).

| Precaution | Guideline | Source(s) |

| Personal Contact | Avoid all personal contact, including inhalation of vapors. | [7] |

| PPE | Wear protective gloves, clothing, and eye/face protection. | [7] |

| Hygiene | Do not eat, drink, or smoke when handling. Wash hands thoroughly after use. | [7] |

| Spills | In case of a spill, absorb with inert material (e.g., sand, vermiculite) and collect for disposal. | [7] |

Hazard Statements:

-

May cause skin, eye, and respiratory irritation.[7]

-

Some suppliers also list warnings for flammability and toxicity if swallowed.[10]

Experimental Protocols

While specific, detailed stability testing protocols for this compound are not publicly available, a general workflow for assessing the stability of a chemical compound can be adapted.

General Stability Assessment Workflow

This protocol outlines a general approach to assess the stability of this compound under various conditions.

Caption: General workflow for a chemical stability study.

Methodology:

-

Sample Preparation: Prepare multiple aliquots of this compound, both as a neat compound and in relevant solvents (e.g., DMSO), in appropriate, sealed containers.

-

Condition Exposure: Store the aliquots under a matrix of conditions to be tested. This should include the recommended storage conditions (-20°C, dark, dry) as a control, and stressed conditions (e.g., elevated temperature, exposure to light).

-

Time-Point Analysis: At predetermined time points (e.g., 0, 1, 3, 6, 12 months), retrieve a set of aliquots from each condition.

-

Analytical Testing: Analyze the samples to assess purity and identify any degradation products.

-

High-Performance Liquid Chromatography (HPLC): Use a suitable column (e.g., C18) and mobile phase to quantify the purity of the compound. A decrease in the area of the main peak over time indicates degradation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the compound and identify potential degradation products by the appearance of new signals.

-

Mass Spectrometry (MS): To confirm the molecular weight of the parent compound and identify the mass of any impurities or degradants.

-

-

Data Analysis: Plot the purity of this compound as a function of time for each storage condition. This data can be used to model degradation kinetics and establish a reliable shelf-life.

Potential Degradation and Reactions